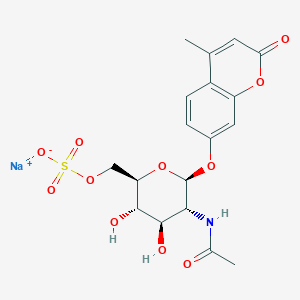

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-methylumbelliferyl derivatives involves complex chemical reactions starting from peracetylated glycosyl chlorides. These compounds are obtained in good yield by condensation with the sodium salt of 4-methylumbelliferone in specific solvents like N,N-dimethylformamide. The process involves several steps, including protection and deprotection of functional groups, to yield the desired sulfated or non-sulfated substrates. These synthetic pathways are critical for producing substrates that are highly specific for enzymes like hexosaminidase A, crucial for diagnosing certain lysosomal storage diseases (Delmotte, Privat, & Monsigny, 1975).

Molecular Structure Analysis

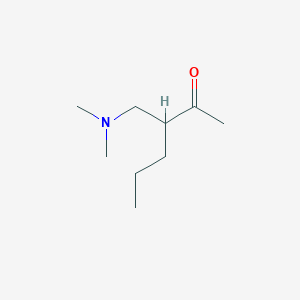

The molecular structure of 4-methylumbelliferyl derivatives features a beta-D-glucopyranoside moiety linked to a methylumbelliferyl group, with additional functional groups such as acetamido and sulfate enhancing its specificity and reactivity. The structural analysis and modifications, such as the introduction of sulfated groups, significantly influence the substrate's properties, making it suitable for detecting specific enzyme activities in biological samples. The crystalline structure and ring conformations of these compounds have been extensively studied to understand their reactivity and interaction with enzymes (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

4-Methylumbelliferyl derivatives undergo specific chemical reactions, primarily enzymatic hydrolysis, which releases fluorescent 4-methylumbelliferone. This property is exploited in biochemical assays to measure enzyme activity, offering a sensitive method to diagnose genetic disorders. The chemical properties of these substrates, including their reactivity and the conditions under which they are hydrolyzed by enzymes, are fundamental to their application in clinical diagnostics and research (Chow & Weissmann, 1981).

Physical Properties Analysis

The physical properties of 4-methylumbelliferyl derivatives, such as solubility, fluorescence characteristics, and stability, are crucial for their application in enzymatic assays. These properties are influenced by the molecular structure and the presence of specific functional groups. The synthesis and purification processes are tailored to enhance these physical properties, ensuring the substrates' effectiveness in diagnostic applications (Inui & Wenger, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity towards enzymes, specificity, and the mechanism of action, are determined by the substrate's molecular structure. The interaction between the substrate and specific enzymes, such as hexosaminidase A, is a key factor in its application for diagnosing genetic disorders. The development of substrates with high specificity and sensitivity for target enzymes has significantly advanced the field of biochemical diagnostics (Ben-yoseph, Reid, Shapiro, & Nadler, 1985).

Aplicaciones Científicas De Investigación

Application in Biochemical Assays

- Summary of the Application : This compound is a fluorogenic substrate used in assays of N-Acetyl-a-D-glucosaminidase . It is also a fluorogenic substrate for β-hexosaminidases .

- Methods of Application : Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

- Results or Outcomes : This compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Application in Disease Diagnosis

Propiedades

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)